molecular formula C25H21NO6 B096437 Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate CAS No. 16472-09-6

Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate

Cat. No. B096437
CAS RN: 16472-09-6
M. Wt: 431.4 g/mol
InChI Key: DFCPUQBIQUKULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate is a chemical compound with potential applications in scientific research. This compound is also known as MDP and has been synthesized using various methods. The purpose of

Mechanism Of Action

The mechanism of action of MDP is not fully understood. However, it has been suggested that MDP may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MDP may also have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Biochemical And Physiological Effects

MDP has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MDP has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10. Additionally, MDP has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using MDP in lab experiments is its potential anti-cancer properties. MDP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MDP has anti-inflammatory and immunomodulatory effects, which may be useful in studying inflammatory and immune-related diseases.
One limitation of using MDP in lab experiments is its limited availability. MDP is not commercially available and must be synthesized in the lab. Additionally, the mechanism of action of MDP is not fully understood, which may make it difficult to interpret the results of lab experiments.

Future Directions

There are several future directions for research on MDP. One direction is to further investigate the mechanism of action of MDP. Understanding the mechanism of action may lead to the development of more effective treatments for cancer and inflammatory diseases.
Another direction is to investigate the potential use of MDP in combination with other anti-cancer agents. Combining MDP with other agents may enhance its anti-cancer properties and reduce the risk of drug resistance.
Finally, future research could investigate the potential use of MDP in treating other diseases, such as autoimmune diseases. MDP's anti-inflammatory and immunomodulatory effects may make it a promising candidate for the treatment of such diseases.
Conclusion:
In conclusion, MDP is a chemical compound with potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and immunomodulatory effects. While the mechanism of action of MDP is not fully understood, it has potential as a treatment for cancer and inflammatory diseases. Future research could investigate the mechanism of action of MDP, its potential use in combination with other agents, and its potential use in treating other diseases.

Synthesis Methods

MDP has been synthesized using various methods. One of the methods involves the reaction of 3-methyl-1,5-pentanediol with p-toluenesulfonyl chloride to form the corresponding tosylate. The tosylate is then reacted with 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionic acid to form MDP.

Scientific Research Applications

MDP has potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MDP has also been shown to induce apoptosis in cancer cells. Additionally, MDP has been shown to have anti-inflammatory and immunomodulatory effects.

properties

CAS RN

16472-09-6

Product Name

Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

methyl 3-[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-3-methylphenyl]propanoate

InChI

InChI=1S/C25H21NO6/c1-13-11-14(8-10-20(28)31-2)7-9-18(13)32-19-12-17(27)21-22(23(19)26)25(30)16-6-4-3-5-15(16)24(21)29/h3-7,9,11-12,27H,8,10,26H2,1-2H3

InChI Key

DFCPUQBIQUKULF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CCC(=O)OC)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)OC)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Other CAS RN

16472-09-6

Origin of Product

United States

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